3-Fluoro-2-iodopyridine
Overview
Description
3-Fluoro-2-iodopyridine is a useful research compound. Its molecular formula is C5H3FIN and its molecular weight is 222.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Manipulation
3-Fluoro-2-iodopyridine serves as a versatile intermediate in the synthesis of various chemically complex structures. For instance, it is utilized in the creation of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are crucial in medicinal chemistry for generating pentasubstituted pyridines with desired functionalities. These functionalities are integral for subsequent chemical manipulations (Wu et al., 2022). Additionally, this compound and related compounds demonstrate significant utility in creating structural manifolds from a common precursor, where basicity gradients drive isomerization processes essential for constructing complex molecular structures (Schlosser & Bobbio, 2002).
Radiochemical Synthesis and Imaging
In the field of medical imaging, especially Positron Emission Tomography (PET), this compound derivatives are prominent. The synthesis of fluorine-18 labeled fluoropyridines, where this compound acts as a precursor, is critical. The stable incorporation of fluorine-18 into the 3-position of the pyridine ring enhances the potential of radiotracers due to the stable nature of fluorine at this position, contrary to its labile nature when located at the 2- or 6-position (Carroll et al., 2007).
Niche Applications and Methodologies
The compound is fundamental in the development of novel methodologies, such as the synthesis of pyridines substituted with five different elements, showcasing the versatility of this compound in accommodating various substituents (Kieseritzky & Lindström, 2010). Its role is also pivotal in regiochemical flexibility studies, where it's used to explore the functionalization of trihalopyridines at different positions, contributing significantly to pharmaceutical research by providing new building blocks (Bobbio & Schlosser, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known to interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to influence various biochemical pathways due to their unique properties .
Result of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .
Action Environment
The environment can significantly impact the effectiveness of fluoropyridines .
Properties
IUPAC Name |
3-fluoro-2-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGZTSMMMPDJLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364053 | |
Record name | 3-fluoro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146141-04-0 | |
Record name | 3-fluoro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-2-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-fluoro-2-iodopyridine synthesized in the study?
A1: The synthesis of this compound is achieved through a multi-step process starting from 5-chloro-2,3-difluoropyridine. This precursor undergoes several transformations, including hydrolysis, halogen exchange, and lithium-halogen exchange reactions, ultimately leading to the formation of this compound. The reaction scheme highlights the use of lithium diisopropylamide as a base and iodine as a halogen source to achieve the desired product. []
Q2: What is the significance of synthesizing compounds like this compound?
A2: The ability to selectively introduce halogens, particularly iodine, at specific positions on the pyridine ring is highly valuable in organic synthesis. Halogenated pyridines like this compound serve as versatile building blocks for further chemical transformations. The presence of iodine, specifically, allows for various coupling reactions, enabling the construction of more complex molecules. This is particularly relevant in medicinal chemistry and materials science, where the development of new drugs and advanced materials relies heavily on the availability of diverse and readily modifiable chemical entities. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.